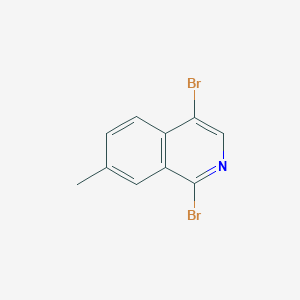
1-(5-Methylthiophen-2-yl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylthiophen-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12O2S. It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a pentane-1,3-dione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the pentane-1,3-dione moiety. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 5-methylthiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Claisen Condensation: This reaction involves the condensation of ethyl acetoacetate with 5-methylthiophene-2-carboxaldehyde under basic conditions to form the desired diketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the diketone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methylthiophen-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparación Con Compuestos Similares
1-(5-Methylthiophen-2-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione: This compound features chlorine substituents on the thiophene rings, which may alter its chemical reactivity and biological activity.
2,3,4-Trimethyl-1,5-di(thiophen-2-yl)pentane-1,5-dione: This compound has additional methyl groups, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene ring and a diketone moiety, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-(5-methylthiophen-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-5-4-7(2)13-10/h4-5H,3,6H2,1-2H3 |
Clave InChI |
QIIBHXMACWZTGA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=CC=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


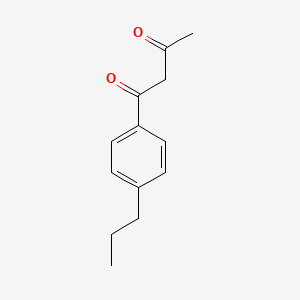
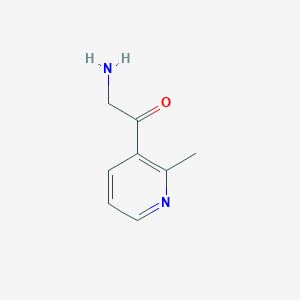
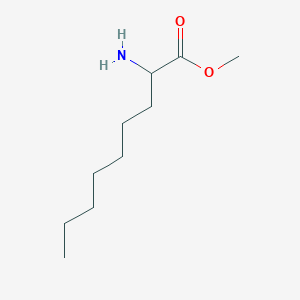
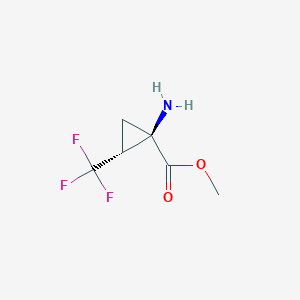


![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)


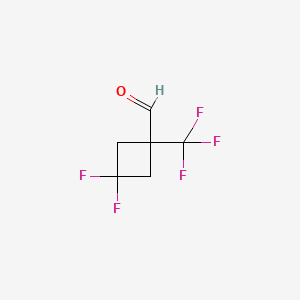


![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
